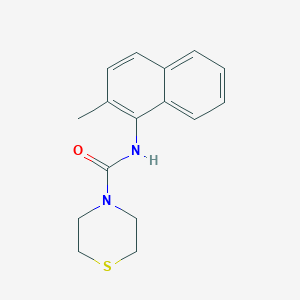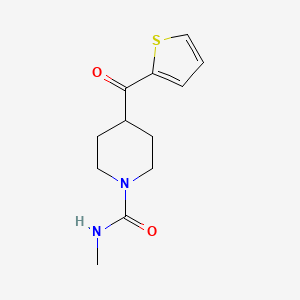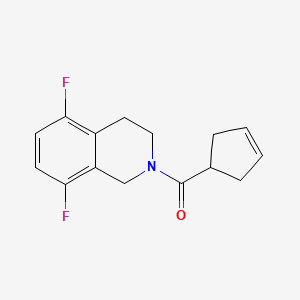
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as MTMTC, and it is a thiomorpholine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting specific enzymes or receptors in the body. For instance, some derivatives of MTMTC have been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. The compound has also been found to have low toxicity, which makes it a safe compound for use in various applications.
实验室实验的优点和局限性
One of the significant advantages of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is its potential applications in various fields of scientific research. The compound has been found to have low toxicity, which makes it a safe compound for use in various applications. However, one of the limitations of this compound is its limited solubility in water, which makes it challenging to use in some applications.
未来方向
There are several future directions for the research on N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide. One of the directions is the synthesis of new derivatives of MTMTC and evaluation of their biological activities. The compound can also be used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies can also be carried out to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. The compound can be synthesized using various methods, and it has been found to have low toxicity and potential applications in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
合成方法
The synthesis of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide can be achieved using various methods. One of the common methods involves the reaction of 2-methylnaphthalene with thiomorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
科学研究应用
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have synthesized various derivatives of MTMTC and evaluated their biological activities, including antitumor, antibacterial, antiviral, and antifungal activities. The compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-6-7-13-4-2-3-5-14(13)15(12)17-16(19)18-8-10-20-11-9-18/h2-7H,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSVGTYPXHNBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)




![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)


![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)